Naphthol green B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

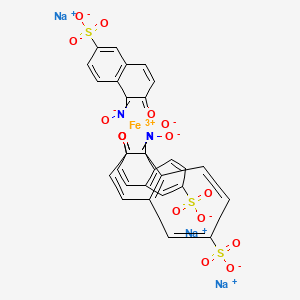

C30H15FeN3Na3O15S3 |

|---|---|

Molecular Weight |

878.5 g/mol |

IUPAC Name |

trisodium;iron(3+);5-oxidoimino-6-oxonaphthalene-2-sulfonate |

InChI |

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,13H,(H,14,15,16);;;;/q;;;+3;3*+1/p-6 |

InChI Key |

ZHHKVLCBIBQGKO-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

Naphthol green B synthesis and purification for laboratory use

An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Naphthol Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C.I. 10020; Acid Green 1) is a synthetic, water-soluble nitroso dye belonging to the metal-complex class of colorants. Structurally, it is the trisodium salt of the iron(III) complex of 6-hydroxy-5-nitrosonaphthalene-2-sulfonic acid.[1] The central iron atom is coordinated by three bidentate ligands, forming a stable, vibrant green compound.[1]

In the laboratory, this compound is widely used as a biological stain, particularly in histology for staining collagen and as a counterstain in various polychrome staining methods.[1] Its industrial applications include the dyeing of wool, silk, nylon, and paper.[2][3] Given its utility, the ability to synthesize and purify this compound on a laboratory scale is a valuable capability for research and development.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for laboratory use. It includes detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in producing a high-purity compound suitable for scientific applications.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for its handling, synthesis, and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | trisodium; iron(3+); 6-hydroxy-5-nitrosonaphthalene-2-sulfonate | [1] |

| Common Names | This compound, Acid Green 1, C.I. 10020 | [2][4] |

| CAS Number | 19381-50-1 | [2][3][4] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [2] |

| Molecular Weight | 878.46 g/mol | [2] |

| Appearance | Dark green to black powder | [3] |

| λmax (in water) | 714 nm | [1] |

| Solubility | Soluble in water; moderately soluble in methanol; insoluble in glacial acetic acid and non-polar solvents. | [5] |

Synthesis of this compound

The synthesis of this compound is a three-step process starting from 2-naphthol. The overall workflow involves sulfonation, nitrosation to form the ligand, and subsequent complexation with an iron(III) salt.

Experimental Protocols

3.1.1 Step 1: Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's acid)

This procedure is adapted from established methods for the sulfonation of 2-naphthol.[6][7]

-

Materials:

-

2-Naphthol (144.17 g/mol )

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride (NaCl)

-

Deionized Water

-

-

Procedure:

-

Place 100 g of concentrated sulfuric acid into a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Gently heat the acid to 90-100°C in a water bath.

-

Slowly add 50 g (0.347 mol) of powdered 2-naphthol to the stirred acid over 30 minutes, maintaining the temperature at 100-105°C.

-

After the addition is complete, continue stirring the mixture at 105-110°C for 2 hours.

-

Allow the reaction mixture to cool to approximately 70°C. Carefully and slowly pour the warm mixture into 500 mL of cold deionized water with vigorous stirring.

-

Heat the diluted solution to boiling to ensure all sulfonic acids are dissolved.

-

Add 75 g of sodium chloride to the hot solution to salt out the sodium salt of 2-naphthol-6-sulfonic acid (Schaeffer's salt).

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

-

Collect the precipitated Schaeffer's salt by vacuum filtration, wash the filter cake with a cold 10% NaCl solution, and dry. The product is used directly in the next step.

-

3.1.2 Step 2: Synthesis of 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid

This protocol is based on the standard nitrosation reaction of phenols, adapted for Schaeffer's acid.[8]

-

Materials:

-

Schaeffer's salt (from Step 1)

-

Sodium Nitrite (NaNO₂) (69.00 g/mol )

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water, Ice

-

-

Procedure:

-

In a 1 L beaker, dissolve 50 g (approx. 0.20 mol, assuming some moisture) of the crude Schaeffer's salt in 400 mL of deionized water. If necessary, warm gently to dissolve. Cool the solution to 0-5°C in an ice-salt bath.

-

In a separate beaker, dissolve 15 g (0.217 mol) of sodium nitrite in 50 mL of deionized water.

-

Slowly add the sodium nitrite solution to the stirred Schaeffer's salt solution, keeping the temperature below 5°C.

-

Prepare a dilute sulfuric acid solution by slowly adding 20 mL of concentrated H₂SO₄ to 100 g of crushed ice.

-

Add this cold, dilute sulfuric acid dropwise to the reaction mixture over 1 hour. Maintain the temperature at 0-5°C throughout the addition. The solution should remain acidic to Congo red paper.

-

After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C. A yellowish precipitate of the nitroso-ligand should form.

-

Collect the product by vacuum filtration, wash thoroughly with ice-cold water until the washings are neutral, and use the moist filter cake directly in the next step.

-

3.1.3 Step 3: Synthesis of this compound (Iron Complexation)

This procedure is based on the principles of coordination chemistry for forming iron(III) complexes.[2][3]

-

Materials:

-

Moist 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid (from Step 2)

-

Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (270.30 g/mol )

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

-

Procedure:

-

Transfer the moist filter cake of the nitroso-ligand (approx. 0.20 mol) into a 1 L beaker containing 500 mL of deionized water. Stir to form a suspension.

-

Slowly add a 10% NaOH solution dropwise until the ligand dissolves completely and the solution becomes slightly alkaline (pH 8-9).

-

In a separate beaker, dissolve 18 g (0.067 mol) of ferric chloride hexahydrate in 100 mL of deionized water. This provides a 3:1 molar ratio of ligand to iron.

-

Slowly add the ferric chloride solution to the stirred ligand solution over 30 minutes. A deep green color should develop immediately.

-

Gently heat the mixture to 60-70°C and stir for 1 hour to ensure complete complexation.

-

Allow the solution to cool to room temperature. The crude this compound will be purified from this solution.

-

Purification and Analysis

Purification of the crude this compound is necessary to remove unreacted starting materials and side products. The primary method is recrystallization, followed by purity analysis using spectroscopic and chromatographic techniques.

Experimental Protocols

4.1.1 Purification by Recrystallization

This protocol utilizes a mixed solvent system of water and ethanol, leveraging the high solubility of this compound in hot water and its reduced solubility upon addition of ethanol and cooling.[5]

-

Materials:

-

Crude this compound solution (from Step 3.1.3)

-

Ethanol (95%)

-

Deionized Water

-

-

Procedure:

-

Heat the crude this compound solution to 80-90°C with stirring.

-

Slowly add 95% ethanol to the hot solution until the solution becomes slightly turbid (the "cloud point").

-

Add a small amount of hot deionized water dropwise until the solution becomes clear again.

-

Remove the beaker from heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the beaker in an ice bath for at least 1 hour to maximize crystal formation.

-

Collect the dark green crystals by vacuum filtration.

-

Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven at 50-60°C.

-

4.1.2 Purity Analysis by UV-Visible Spectroscopy

-

Procedure:

-

Prepare a stock solution of the purified this compound in deionized water (e.g., 10 mg/L).

-

Record the UV-Vis spectrum from 400 nm to 800 nm using a spectrophotometer.

-

Confirm that the wavelength of maximum absorbance (λmax) is at or near 714 nm.[1]

-

The absence of significant secondary peaks indicates a high degree of purity.

-

4.1.3 Purity Analysis by Thin-Layer Chromatography (TLC)

-

Materials:

-

Silica gel TLC plates

-

Developing Chamber

-

Mobile Phase: A mixture of n-butanol, ethanol, and 2% aqueous ammonia (e.g., in a 3:1:1 v/v/v ratio).

-

-

Procedure:

-

Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with a lid.

-

Dissolve a small amount of the purified this compound in deionized water to create a concentrated sample solution.

-

Using a capillary tube, spot the solution onto the pencil baseline of a silica gel TLC plate.

-

Place the plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Remove the plate, mark the solvent front with a pencil, and allow it to dry.

-

A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for the main spot for documentation.

-

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis and purification of this compound on a laboratory scale. The three-step synthesis, beginning with the sulfonation of 2-naphthol, followed by nitrosation and iron(III) complexation, yields a crude product that can be effectively purified by recrystallization. Subsequent analysis by UV-Vis spectroscopy and TLC confirms the identity and purity of the final compound. By following these methodologies, researchers can produce high-quality this compound suitable for demanding applications in histology, cell biology, and materials science.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Acid Green 1 | 19381-50-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. JPH0656758A - Method for producing 2-naphthol-6-sulfonate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Analysis and Absorption Spectrum of Naphthol Green B

For Researchers, Scientists, and Drug Development Professionals

Naphthol Green B (also known as Acid Green 1) is a nitroso dye and an iron coordination complex.[1] Its distinct spectroscopic properties make it a valuable compound in various scientific domains, including histology for staining collagen, industrial applications for coloring materials like wool and nylon, and in environmental monitoring.[1][2] In research and drug development, its ability to interact with biomolecules and its potential use in colorimetric assays make understanding its spectroscopic behavior crucial.[3][4]

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on its absorption spectrum. It includes detailed experimental protocols and quantitative data to assist professionals in its application.

Spectroscopic and Physicochemical Properties

This compound's spectroscopic characteristics are primarily defined by its structure as a pseudo-octahedral Fe(III) complex. The strong absorption in the visible region is a key feature for its use as a dye and analytical reagent.

Table 1: Summary of Spectroscopic and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [1][3] |

| Molar Mass | 878.45 g·mol⁻¹ | [1][2] |

| Appearance | Dark green powder | [3][5] |

| Maximum Absorption (λmax) in Water | 712 - 718 nm | [1][2][6][7] |

| Secondary Absorption Peak | ~230 nm | [5] |

| Molar Absorptivity (εmax) | ≥80 at 709-719 nm in water | [7] |

| Absorptivity (A 1%/1cm in water) | >110 | [2][8] |

| Solubility | Water-soluble | [1][3] |

Absorption Spectrum Analysis

The absorption spectrum of this compound in an aqueous solution is characterized by a prominent peak in the far-red region of the visible spectrum, with its maximum absorption (λmax) consistently reported around 714 nm.[1] This strong absorption is attributed to a ligand-to-metal charge transfer (LMCT) transition within the iron complex.

Several factors can influence the absorption spectrum:

-

Dissociation: When the complex dissociates, new peaks corresponding to the ligand can be observed. The deprotonated form of the ligand shows a peak at approximately 420 nm, while the molecular form appears around 396 nm.

-

pH: The dye exhibits different colors and absorption properties at varying pH levels. It has transition ranges at pH 4.3-6.3 (Yellow-Pink) and pH 9.4-12.0 (Brown Orange-Violet).[2] Studies on its photodegradation have shown that pH is a significant factor, with optimal degradation occurring under acidic conditions (e.g., pH 4).[9][10]

-

Interaction with Surfactants: The presence of surfactants can cause a bathochromic (red) shift in the λmax. For instance, interaction with cetylpyridinium chloride (CPC) shifted the peak from 714 nm to 738 nm.[11]

-

Binding to Proteins: this compound can bind to proteins like bovine serum albumin (BSA), leading to fluorescence quenching. This interaction can be studied using UV-Vis and fluorescence spectroscopy to determine binding constants and understand the nature of the interaction, which is relevant in drug-protein binding studies.[4]

Experimental Protocols

Protocol 1: Quantitative Analysis by UV-Vis Spectrophotometry

This protocol outlines the determination of this compound concentration in an aqueous solution using its characteristic absorbance.

1. Instrumentation:

-

A double-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.[11]

-

Matched quartz or glass cuvettes with a 1 cm path length.

2. Reagents and Materials:

-

This compound (reagent grade)

-

Deionized or distilled water

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

3. Procedure: a. Stock Solution Preparation (e.g., 100 mg/L): i. Accurately weigh 10.0 mg of this compound powder. ii. Quantitatively transfer the powder to a 100 mL volumetric flask. iii. Dissolve the powder in a small amount of deionized water and then dilute to the mark with water. Mix thoroughly. This solution is your 100 mg/L (or ~113.8 µM) stock solution.

4. Data Analysis: a. Plot a calibration curve of Absorbance vs. Concentration (mg/L). b. Perform a linear regression on the data points. The resulting equation (y = mx + b, where y is absorbance and x is concentration) and the coefficient of determination (R²) should be calculated. An R² value > 0.99 is desirable. c. Use the absorbance of the unknown sample and the calibration equation to calculate its concentration.

Visualizations: Workflows and Principles

Diagrams created using Graphviz help illustrate the logical flow of experimental procedures and the underlying principles of analysis.

Caption: Workflow for quantitative analysis of this compound via UV-Vis spectrophotometry.

A primary application for this compound is in colorimetric metal chelation assays. The principle involves a change in absorbance upon interaction of an analyte with the dye-metal complex.[3]

Caption: Principle of a colorimetric metal chelation assay using a dye-metal complex.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. gspchem.com [gspchem.com]

- 3. benchchem.com [benchchem.com]

- 4. [Study on the binding reaction features between this compound and bovine serum albumin by fluorescence spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 萘酚绿 B suitable for microscopy, suitable for suitability for complexometry | Sigma-Aldrich [sigmaaldrich.com]

- 8. 19381-50-1 CAS | this compound | Biological Stains and Dyes | Article No. 04769 [lobachemie.com]

- 9. "Photodegradation of this compound using uv/sulfite system: Optimiza" by Juan Miguel E. Caguiat and Eldric Roland Untivero Tiu [animorepository.dlsu.edu.ph]

- 10. researchgate.net [researchgate.net]

- 11. Mixed Micellar Solubilization of this compound Followed by Its Removal from Synthetic Effluent by Micellar-Enhanced Ultrafiltration under Optimized Conditions [mdpi.com]

Solubility of Naphthol green B in different histological solvents

An In-depth Technical Guide on the Solubility of Naphthol Green B in Different Histological Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of this compound, a synthetic nitroso dye, in various solvents commonly used in histology. Understanding the solubility of this dye is crucial for the preparation of stable staining solutions and for achieving consistent and reliable results in histological applications.

Quantitative Solubility of this compound

This compound (Acid Green 1) is a water-soluble, iron-complex dye.[1] Its solubility in different histological solvents is a critical factor for its use in staining protocols. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Name | Solubility | Temperature (°C) | Notes |

| Water | H₂O | 160 g/L | Not Specified | Very soluble.[2][3][4][5] |

| Ethanol | C₂H₅OH | Very Soluble | Not Specified | Can be used as an alternative solvent.[3][6] |

| Cellosolve | 2-Ethoxyethanol | Data not available | - | - |

| Ethylene Glycol | C₂H₆O₂ | Data not available | - | - |

Factors Influencing Solubility:

The solubility of this compound can be influenced by several factors:

-

pH: The solubility of this compound can be affected by the pH of the solution.[3]

-

Electrolytes: The presence of salts, such as sodium chloride, can decrease the solubility of this compound in aqueous solutions.[3]

-

Temperature: Generally, the solubility of dyes increases with temperature.[3]

Experimental Protocols

Protocol for Determining Dye Solubility

A common method for determining the solubility of a dye in a specific solvent is the gravimetric method. This protocol outlines the steps to determine the saturation solubility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Pre-weighed glass flasks

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Allow the solution to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

-

-

Separation of Undissolved Dye:

-

After equilibration, carefully filter the saturated solution to remove any undissolved dye particles.

-

-

Solvent Evaporation:

-

Transfer a precise volume of the clear, filtered solution to a pre-weighed glass flask.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition temperature of the dye until a constant weight of the dried dye is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final constant weight.

-

The solubility is then expressed as grams per liter (g/L) or other appropriate units.

-

Histological Staining Protocol: Modified Masson's Trichrome Stain

This compound is frequently used as a counterstain for collagen in various trichrome staining methods.[7][8] The following is a representative protocol.

Reagents:

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin solution

-

Phosphomolybdic/Phosphotungstic Acid solution

-

This compound solution (e.g., 2.5 g in 97.5 mL distilled water with 2.5 mL glacial acetic acid)[7]

-

1% Acetic Acid solution

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through graded alcohols to distilled water.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Washing: Wash in running tap water.

-

Cytoplasm and Muscle Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.[7]

-

Rinsing: Rinse briefly in distilled water.

-

Differentiation: Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes.[7]

-

Rinsing: Rinse briefly in distilled water.

-

Collagen Staining: Stain with this compound solution for 5 minutes.

-

Final Differentiation: Differentiate in 1% acetic acid solution.

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Mandatory Visualizations

Logical Relationship: this compound Staining Mechanism

The primary staining mechanism of this compound involves the electrostatic interaction between the anionic dye and basic tissue components, particularly collagen.[8]

Caption: this compound binds to collagen via electrostatic attraction.

Experimental Workflow: Histological Staining

The following diagram illustrates a typical workflow for histological staining, including the key stages from tissue preparation to final analysis.

Caption: A generalized workflow for histological tissue preparation and staining.

References

- 1. benchchem.com [benchchem.com]

- 2. Histological Stains: A Literature Review and Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hztya.com [hztya.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. stainsfile.com [stainsfile.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Naphthol Green B: An In-depth Technical Guide to its Application as an Iron-Complex Nitroso Dye in Histology

For Researchers, Scientists, and Drug Development Professionals

Naphthol Green B, also identified as Acid Green 1 (C.I. 10020), is a synthetic, water-soluble nitroso dye that functions as an iron coordination complex.[1][2][3] In the field of histology, it is a versatile and effective anionic dye primarily employed for its ability to selectively stain collagen and serve as a vibrant counterstain in various polychrome staining procedures.[4][5] Its distinct green hue provides sharp contrast against nuclear and cytoplasmic stains, which is invaluable for the detailed visualization and differentiation of tissue components.[4] This guide provides a comprehensive overview of this compound, including its chemical properties, staining mechanism, detailed experimental protocols, and quantitative parameters for its application in research.

Chemical and Physical Properties

This compound is the trisodium salt of a ferric complex of a sulfonated 1-nitroso-2-naphthol ligand.[2][6] While it is an iron-complex dye, the staining action in histology is attributed to the anionic properties of the molecule, specifically the sulfonic acid groups, rather than the iron component.[3][6]

| Property | Value | References |

| Common Name | This compound | [6] |

| C.I. Name / Number | Acid Green 1 / 10020 | [6] |

| Chemical Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [2][7][8] |

| Molar Mass | 878.45 g/mol | [2][8] |

| Absorption Maximum (H₂O) | 714 nm | [2][6][7] |

| Solubility (Water) | Very Soluble (160 mg/ml at 20°C) | [6][7] |

| Solubility (Ethanol) | Soluble (0.9 mg/ml) | [7] |

Mechanism of Staining

As an acid dye, this compound's staining mechanism is fundamentally based on electrostatic interactions.[4] The negatively charged sulfonic acid (SO₃⁻) groups on the dye molecule form strong ionic bonds with positively charged (basic) components within the tissue.[4][5] This is particularly effective for staining proteins rich in basic amino acids, such as the collagen fibers in connective tissue.[4] The resulting stable salt linkage imparts a vivid green color to the target structures.

References

- 1. gspchem.com [gspchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. stainsfile.com [stainsfile.com]

- 7. chemicalworlds.com [chemicalworlds.com]

- 8. This compound | C30H15FeN3Na3O15S3 | CID 154706751 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Anionic Nature of Naphthol Green B: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Anionic Properties of Naphthol Green B Dye.

This compound, also known as Acid Green 1, is a synthetic nitroso dye belonging to the acid dye group.[1] Its utility in various scientific applications, particularly in histology and protein analysis, is fundamentally linked to its anionic characteristics. This technical guide provides a comprehensive overview of the anionic properties of this compound, detailing its chemical nature, interaction with biomolecules, and relevant experimental protocols.

Chemical and Physical Properties of this compound

This compound is a water-soluble, iron-complex dye.[2] Its anionic nature is conferred by the presence of three sulfonic acid groups in its molecular structure.[1] These groups are strong acids and are deprotonated at physiological pH, imparting a significant negative charge to the dye molecule.

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Acid Green 1, C.I. 10020 | [3] |

| CAS Number | 19381-50-1 | [3] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [3][4] |

| Molecular Weight | 878.46 g/mol | [3] |

| Appearance | Dark green to black powder | [3] |

| Solubility | Very soluble in water and ethanol | [3] |

| Absorption Maximum (λmax) | 714 nm in water | [3][5] |

Anionic Interactions with Proteins

The foundational mechanism of action for this compound as a biological stain is its ability to bind to proteins through non-covalent, electrostatic interactions.[2] The negatively charged sulfonic acid groups on the dye molecule are attracted to positively charged amino acid residues, such as lysine and arginine, on the surface of proteins.[1] This electrostatic attraction is the primary driver for its use in staining collagen, which is rich in basic amino acids.[1]

The binding affinity of this compound to proteins is influenced by the pH of the solution. In acidic environments, the amino groups of proteins are protonated, increasing their positive charge and enhancing the electrostatic interaction with the anionic dye.[6] This pH-dependent binding is a key factor in optimizing staining protocols.

Quantitative Analysis of Protein Binding

The interaction between this compound and proteins has been quantitatively studied using techniques such as fluorescence spectroscopy. The binding of the dye to bovine serum albumin (BSA) serves as a well-characterized example. The key thermodynamic parameters for this interaction are summarized in Table 2.

| Parameter | Value | Significance | Reference |

| Binding Constant (Ka) | 1.411 x 10⁵ L·mol⁻¹ | Indicates a strong binding affinity between this compound and BSA. | [7] |

| Number of Binding Sites (n) | ~1.26 | Suggests an approximate 1:1 binding stoichiometry. | [7] |

| Enthalpy Change (ΔH) | -5.707 kJ·mol⁻¹ | The negative value indicates that the binding process is exothermic. | [7] |

| Gibbs Free Energy Change (ΔG) | -30.25 kJ·mol⁻¹ | The negative value signifies that the binding is a spontaneous process. | [7] |

| Entropy Change (ΔS) | 79.95 J·mol⁻¹·K⁻¹ | The positive value suggests an increase in disorder, likely due to the release of water molecules upon binding. | [7] |

Experimental Protocols

Histological Staining of Collagen

This compound is frequently used as a counterstain in trichrome staining methods to differentiate collagen from other tissue components.[8]

Objective: To stain collagen green in paraffin-embedded tissue sections.

Materials:

-

5 µm paraffin-embedded tissue sections

-

Bouin's fluid (optional, for secondary fixation)

-

Weigert's iron hematoxylin

-

Biebrich scarlet-acid fuchsin solution

-

Phosphomolybdic/Phosphotungstic acid solution

-

This compound solution (2.5% w/v in distilled water with 2.5% v/v glacial acetic acid)

-

1% Acetic acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (2 changes, 5 minutes each).

-

Rehydrate through descending grades of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Nuclear Staining:

-

Stain in Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic and Muscle Staining:

-

Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Rinse in distilled water.

-

-

Differentiation and Mordanting:

-

Treat with phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

Rinse in distilled water.

-

-

Collagen Staining:

-

Stain in this compound solution for 10-20 minutes.

-

Rinse in 1% acetic acid solution for 1 minute.

-

-

Dehydration and Mounting:

-

Dehydrate through ascending grades of ethanol (70%, 95%, 100%; 2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a resinous mounting medium.

-

Characterization of Protein Binding by Fluorescence Quenching

This protocol describes a general method for determining the binding parameters of this compound to a protein of interest, such as BSA, using fluorescence spectroscopy.

Objective: To quantify the binding affinity of this compound to a protein.

Materials:

-

Fluorescence spectrophotometer

-

Protein solution (e.g., 1.0 x 10⁻³ M BSA in Tris-HCl buffer)

-

This compound stock solution (e.g., 1.0 x 10⁻³ M in Tris-HCl buffer)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the fluorescence spectrophotometer to 280 nm (to excite tryptophan and tyrosine residues in the protein).

-

Set the emission wavelength range from 300 to 450 nm.

-

-

Titration:

-

Pipette a known volume (e.g., 3.0 mL) of the protein solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum.

-

Successively add small aliquots of the this compound stock solution to the protein solution in the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, use the Lineweaver-Burk equation or a similar binding model to calculate the binding constant (Ka) and the number of binding sites (n).

-

Perform the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH, ΔG, and ΔS).

-

Visualizing Anionic Interactions and Experimental Workflows

Electrostatic Interaction of this compound with Protein

The following diagram illustrates the fundamental electrostatic interaction between the anionic this compound dye and a positively charged region of a protein.

Caption: Electrostatic attraction between anionic this compound and a protein.

Experimental Workflow for Characterizing Protein Binding

The logical workflow for determining the binding characteristics of this compound to a protein using fluorescence quenching is depicted below.

Caption: Experimental workflow for determining this compound-protein binding.

References

- 1. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]

- 2. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C30H15FeN3Na3O15S3 | CID 154706751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. [Study on the binding reaction features between this compound and bovine serum albumin by fluorescence spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Naphthol Green B: A Technical Guide for the Identification of Biomolecules in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic, water-soluble nitroso dye belonging to the acid dye group.[1] It is an iron coordination complex, which imparts a distinct, vibrant green color.[2][3] In biological and pharmaceutical research, this compound is primarily utilized for its ability to bind to proteins, making it a valuable tool for histological staining.[2] Its most prominent application is the selective staining of collagen in tissue sections, where it provides excellent contrast against other cellular components.[1][3][4][5][6] While its use in histology is well-established, it has also been explored as an investigational tool for protein quantification in solution.

This technical guide provides an in-depth overview of the core mechanisms, applications, quantitative data, and detailed protocols for using this compound to identify specific biomolecules.

Core Mechanism of Action: Protein Binding

The foundational mechanism of action for this compound as a biological stain is its ability to bind to proteins through non-covalent, electrostatic interactions. This compound is an anionic dye, meaning it carries a negative charge due to its sulfonic acid groups.[1][7] In an acidic environment, proteins expose positively charged amino groups, particularly from basic amino acid residues like lysine and arginine. The negatively charged sulfonic acid groups of the dye are electrostatically attracted to these positively charged sites on the protein surface, resulting in the formation of a stable protein-dye complex.[1][2][4] This interaction is the basis for its utility in staining protein-rich structures, most notably collagen fibers in connective tissues.[1][4]

Caption: Conceptual diagram of this compound - Protein Interaction.

Data Presentation

Quantitative data for this compound is primarily available for its physical properties and its interaction with specific proteins like Bovine Serum Albumin (BSA). Its use as a general protein quantification tool is less characterized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Synonyms | Acid Green 1, C.I. 10020 | [1][8] |

| CAS Number | 19381-50-1 | [8][9] |

| Molecular Formula | C₃₀H₁₅FeN₃Na₃O₁₅S₃ | [3][8][9] |

| Molecular Weight | 878.46 g/mol | [8][9] |

| Appearance | Dark green to black powder | [8] |

| Absorption Max (λmax) | 714 nm in water | [3][8] |

| Solubility | Very soluble in water and ethanol |[7][8] |

Table 2: Interaction of this compound with Bovine Serum Albumin (BSA)

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Binding Constant (KLe) | 1.411 x 10⁵ L·mol⁻¹ | Indicates a strong binding affinity. | [10] |

| Binding Sites (n) | ~1.258 | Suggests approximately one primary binding site on BSA for the dye. | [10] |

| Enthalpy Change (ΔHθ) | -5.707 kJ·mol⁻¹ | The negative value indicates the binding process is exothermic. | [10] |

| Gibbs Free Energy (ΔGθ) | -30.25 kJ·mol⁻¹ | The negative value indicates a spontaneous binding process. | [10] |

| Entropy Change (ΔSθ) | 79.95 J·K⁻¹ | The positive value suggests an increase in disorder, contributing to the spontaneity. |[10] |

Table 3: Quantitative Parameters for this compound Histological Staining (Lillie's Trichrome)

| Parameter | Value/Range | Notes | Reference |

|---|---|---|---|

| Fixation | |||

| Primary Fixative | 10% Neutral Buffered Formalin | Bouin's fluid is recommended as a secondary fixative (mordant) to improve staining. | [4] |

| Staining Solutions | |||

| Weigert's Iron Hematoxylin | 10 minutes | For nuclear staining. | [4] |

| Biebrich Scarlet-Acid Fuchsin | 2-5 minutes | Stains cytoplasm and muscle red. | [4] |

| Phosphomolybdic/Phosphotungstic Acid | 1-2 minutes | For differentiation. | [4] |

| This compound Solution | 2.5% (w/v) in 1% acetic acid | Stains collagen green. Staining time is typically 5-10 minutes. | [1][8] |

| Differentiation |

| 1% Acetic Acid | Brief rinse (10-30 seconds) | To remove excess this compound. |[8] |

Table 4: Example Data for Investigational this compound Protein Quantification Assay

| BSA Concentration (µg/mL) | Absorbance at λmax (Hypothetical) |

|---|---|

| 0 (Blank) | 0.050 |

| 25 | 0.175 |

| 50 | 0.300 |

| 100 | 0.550 |

| 200 | 1.050 |

| 400 | 1.850 |

Note: This table presents hypothetical data to illustrate the expected outcome of the assay. The optimal wavelength and absorbance values would need to be determined experimentally.[11]

Experimental Protocols

Protocol 1: this compound Staining of Collagen in Animal Tissues (Lillie's Trichrome Method)

This protocol is a modification of Masson's trichrome stain and is highly effective for differentiating collagen fibers from other tissue components.[4][8]

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Bouin's Fluid (for optional mordanting)

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin solution

-

Phosphomolybdic/Phosphotungstic Acid solution

-

This compound solution: 2.5 g this compound in 100 mL distilled water with 1 mL glacial acetic acid.

-

1% Acetic Acid solution

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.[4][8]

-

Mordanting (Optional but Recommended): For formalin-fixed tissue, mordant sections in Bouin's fluid at 56-60°C for 1 hour. Wash in running tap water until the yellow color disappears.[4]

-

Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes and rinse in distilled water.[4][8]

-

Cytoplasm and Muscle Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes. Rinse briefly in distilled water.[4]

-

Differentiation: Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes. Rinse briefly in distilled water.[4]

-

Collagen Staining: Immerse slides in the this compound staining solution for 5-10 minutes.[1]

-

Final Rinse: Briefly rinse in 1% acetic acid solution.[8]

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[12]

Expected Results:

-

Nuclei: Black/Blue-black

-

Cytoplasm, Muscle: Red

-

Collagen: Green

Caption: Workflow for Histological Staining with this compound.

Protocol 2: this compound Counterstaining for Immunohistochemistry (IHC)

This compound can serve as an excellent counterstain in IHC, providing a green background that contrasts well with common chromogens like DAB (brown) and AEC (red).[12]

Materials:

-

Tissue sections post-chromogen development

-

This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of distilled water. Add 0.2 mL of glacial acetic acid (optional, enhances collagen staining). Filter before use.[12]

-

Distilled water

-

Ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Permanent mounting medium

Procedure:

-

Completion of IHC: Perform all steps of the IHC protocol, up to and including the final wash after chromogen development.

-

Rinse: Rinse the slides in distilled water.[12]

-

Counterstaining: Immerse the slides in the 0.5% this compound solution for 1-3 minutes. The optimal time should be determined empirically.[12]

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water until the excess green stain is removed and the runoff is clear.[12]

-

Dehydration and Mounting: Dehydrate the sections through a graded alcohol series, clear in xylene, and mount the coverslip using a permanent mounting medium.[12]

Expected Results:

-

Target Antigen: Color of the chromogen (e.g., brown for DAB).

-

Collagen and Cytoplasm: Light to vibrant green.

Protocol 3: Investigational this compound-Based Protein Quantification Assay

This protocol is based on the principles of dye-binding assays and the known interaction of this compound with proteins. It should be considered a starting point that may require optimization.[11]

Materials:

-

This compound Staining Reagent: Dissolve 100 mg of this compound in 50 mL of 95% ethanol. Add 100 mL of 85% phosphoric acid. Bring the final volume to 1 liter with deionized water. Filter and store in a brown bottle at 4°C.[11]

-

Protein Standard: Bovine Serum Albumin (BSA) at 1 mg/mL stock solution.

-

Microplate reader or spectrophotometer.

-

96-well plates or cuvettes.

Procedure:

-

Prepare Standards: Prepare a series of working standards by diluting the BSA stock solution. Suggested concentrations: 0, 25, 50, 100, 200, and 400 µg/mL.[11]

-

Sample Preparation: Prepare unknown samples to be within the concentration range of the standards.

-

Assay (Microplate Format):

-

Measurement: Measure the absorbance at the optimal wavelength (optimization may be required, starting in the 600-650 nm range).[11]

-

Data Analysis:

-

Subtract the average absorbance of the blank (0 µg/mL) from all readings.

-

Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.[11]

-

Caption: Workflow for this compound Protein Quantification Assay.

Protocol 4: Characterization of this compound-Protein Binding via Fluorescence Spectroscopy

This method can be used to study the binding affinity and thermodynamics between this compound and a protein of interest, such as BSA.[2][10]

Materials:

-

Fluorescence spectrophotometer

-

Quartz cuvettes

-

Protein solution (e.g., 1.0 x 10⁻³ M BSA in Tris-HCl buffer)

-

This compound solution (e.g., 1.0 x 10⁻³ M in Tris-HCl buffer)

Procedure:

-

Instrument Setup: Set the excitation wavelength to 280 nm (to excite tryptophan and tyrosine residues in the protein). Set the emission spectra recording range from 300 to 450 nm.[2]

-

Initial Measurement: Pipette 3.0 mL of the protein solution into a quartz cuvette and record its fluorescence emission spectrum.

-

Titration: Successively add small aliquots of the this compound stock solution to the protein solution in the cuvette.[2]

-

Equilibration and Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the new emission spectrum.[2]

-

Data Analysis:

-

Observe the quenching (decrease) of the protein's intrinsic fluorescence as the dye concentration increases.

-

Analyze the fluorescence quenching data using the Stern-Volmer and Lineweaver-Burk equations to determine the binding mechanism (static or dynamic), binding constants, and number of binding sites.[10]

-

Repeat the experiment at different temperatures to determine thermodynamic parameters (ΔHθ, ΔSθ, and ΔGθ).[10]

-

Caption: Workflow for Characterizing NGB-Protein Binding.

Conclusion

This compound is a robust and effective stain for the identification and visualization of proteins, with a particularly strong and well-documented application in the histological staining of collagen. Its vibrant green color provides excellent contrast in various polychrome and IHC staining protocols, aiding researchers in the assessment of tissue architecture and fibrosis. While its properties as a protein-binding dye have led to its investigation for quantitative protein assays, these methods are not yet widely validated and should be approached with the need for significant in-house optimization. For researchers in histology, cell biology, and pathology, this compound remains an invaluable tool for the qualitative assessment of collagen and other protein components in tissue samples.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 19381-50-1 CAS | this compound | Biological Stains and Dyes | Article No. 04769 [lobachemie.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. stainsfile.com [stainsfile.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound for microscopy Hist., for complexometry 19381-50-1 [sigmaaldrich.com]

- 10. [Study on the binding reaction features between this compound and bovine serum albumin by fluorescence spectrophotometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Legacy in Green: Charting the Historical Applications of Naphthol Green B in Biological Staining

For Immediate Release

This technical guide delves into the historical applications of Naphthol Green B, a synthetic nitroso dye, in the realm of biological staining. Primarily aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its chemical properties, historical context, and detailed experimental protocols, offering a valuable resource for understanding the evolution of histological techniques.

This compound, also known as Acid Green 1, carved a niche for itself in mid-20th century histology primarily as a vibrant and effective stain for collagen and as a counterstain in various polychrome staining methods.[1][2] Its anionic nature, owing to the presence of sulfonic acid groups, facilitates a strong electrostatic interaction with the positively charged amino groups of proteins, particularly abundant in collagen fibers.[2] This fundamental principle underpins its utility in providing a striking green contrast to nuclear and cytoplasmic elements, thereby enabling clear differentiation of tissue components.

From Textile Dye to Histological Tool: A Historical Perspective

While the synthetic dyestuff was first synthesized in 1883 and saw use as a pigment in artists' paints in the early 20th century, its formal entry into the world of biological staining is most prominently marked by its inclusion in a specialized trichrome staining method developed by S. Mollier in 1938. Published in the "Zeitschrift für wissenschaftliche Mikroskopie und für mikroskopische Technik," Mollier's trichrome stain utilized this compound to specifically differentiate elastic fibers, collagen, and cellular elements.[1] This technique provided a valuable tool for pathologists and researchers studying connective tissues.

Throughout the 1930s and 1940s, this compound served as a viable alternative to other green counterstains like Light Green SF yellowish and Fast Green FCF in various trichrome staining protocols.[2] Its application was particularly noted in methods aiming to assess the degree of fibrosis in tissues, a critical aspect in the diagnosis and prognosis of conditions such as liver cirrhosis.

Quantitative Data and Chemical Properties

The utility of this compound in biological staining is intrinsically linked to its chemical and physical properties. Below is a summary of its key characteristics:

| Property | Value | Reference |

| Synonyms | Acid Green 1, C.I. 10020 | [3][4] |

| Chemical Class | Nitroso dye | [2] |

| Molecular Formula | C30H15FeN3Na3O15S3 | [3] |

| Molecular Weight | 878.46 g/mol | [3] |

| Appearance | Green powder | |

| Solubility | Very soluble in water and ethanol | [4] |

| Absorption Maximum | 714 nm in water | [3] |

Studies on the interaction of this compound with proteins, such as bovine serum albumin (BSA), have provided quantitative insights into its staining mechanism. These investigations confirm a strong and spontaneous binding affinity, driven by electrostatic forces.

Historical Experimental Protocols

To provide a practical understanding of its historical use, this section details the methodologies for key experiments cited in the literature.

Mollier's Trichrome Stain (1938)

This protocol is a cornerstone in the historical application of this compound for the differential staining of connective tissue.

Solutions:

-

Solution A (Elastic Fiber Stain): Orcein in acidified alcohol (Unna-Taenzer elastic solution).[1]

-

Solution B (Plasma Stain): Azocarmine in dilute acetic acid.[1]

-

Solution C (Differentiator): Aqueous phosphotungstic acid.[1]

-

Solution D (Collagen Stain): this compound in dilute acetic acid.[1]

-

Nuclear Stain: Weigert's iron hematoxylin.[1]

Protocol:

-

Bring paraffin sections to water.

-

Stain in Solution A for 12 hours to stain elastic fibers.

-

Stain nuclei with Weigert's iron hematoxylin for 1-3 minutes.

-

Wash in water for 15 minutes.

-

Stain in Solution B for 15-30 minutes to stain cytoplasm and muscle.

-

Rinse with distilled water.

-

Decolorize in Solution C for 2-6 hours, changing the solution three times.

-

Rinse quickly with distilled water.

-

Stain in Solution D for 15-30 minutes to stain collagen.

-

Agitate vigorously in 95% ethanol for 30 seconds.

-

Dehydrate, clear, and mount.[1]

Expected Results:

-

Nuclei: Blue

-

Elastic Fibers: Black

-

Erythrocytes: Red

-

Cytoplasm: Purple

-

Collagen: Green[1]

This compound as a Counterstain in a Modified Masson's Trichrome (Lillie's Trichrome)

This compound could also be employed as a substitute for Fast Green FCF in Lillie's modification of Masson's trichrome stain, showcasing its versatility as a counterstain.

Solutions:

-

Mordant: Bouin's Fluid.

-

Nuclear Stain: Weigert's Iron Hematoxylin.

-

Plasma Stain: Biebrich Scarlet-Acid Fuchsin Solution.

-

Differentiating Solution: Phosphomolybdic Acid and Phosphotungstic Acid solution.

-

Collagen Stain: this compound Solution (in place of Fast Green FCF).

-

Rinse: 1% Acetic Acid.

Protocol:

-

Deparaffinize and rehydrate tissue sections.

-

Mordant in Bouin's fluid for 1 hour at 56°C.

-

Wash in running tap water to remove the yellow color.

-

Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

-

Wash in running tap water for 10 minutes.

-

Stain in Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.

-

Rinse briefly in distilled water.

-

Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes.

-

Rinse briefly in distilled water.

-

Stain in this compound solution for 5 minutes.

-

Differentiate in 1% Acetic Acid rinse.

-

Dehydrate, clear, and mount.[5]

Conclusion

While this compound is less commonly used in modern histology laboratories, having been largely succeeded by more photostable and brilliant dyes like Fast Green FCF, its historical significance remains. It represents a key step in the development of polychrome staining techniques that have been fundamental to the study of histology and pathology. This guide serves as a testament to its legacy, providing valuable historical and technical insights for the scientific community.

References

Methodological & Application

Application Notes and Protocols: Naphthol Green B as a Counterstain in Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye that serves as a versatile counterstain in immunohistochemistry (IHC).[1][2] Primarily known for its use in trichrome staining methods to visualize collagen, its application as a cytoplasmic and connective tissue counterstain in IHC offers a valuable alternative to more traditional counterstains like hematoxylin.[1][2][3] Its vibrant green color provides excellent contrast with a variety of common chromogens, facilitating clear visualization and interpretation of target antigen localization.[1][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of this compound in their IHC workflows.

The primary staining mechanism of this compound is based on an electrostatic interaction between the anionic sulfonic acid groups of the dye and the positively charged amino groups of proteins, particularly abundant in collagen fibers.[2] This results in a distinct green coloration of the cytoplasm and connective tissue, creating a contrasting background for the specific chromogenic signal of the target antigen.

Data Presentation

Quantitative Parameters for this compound Staining

The optimal parameters for this compound counterstaining can vary depending on the tissue type, fixation method, and the specific IHC protocol. The following table provides a general starting point for optimization.[1]

| Parameter | Recommended Range | Notes |

| Concentration | 0.1% - 1.0% (w/v) in distilled water | Start with a lower concentration (e.g., 0.5%) and adjust based on staining intensity.[1] |

| Incubation Time | 30 seconds - 5 minutes | Thicker tissue sections or those that have undergone extensive antigen retrieval may require longer incubation times.[1] |

| pH of Staining Solution | 4.0 - 5.5 | The acidity of the solution can impact staining intensity and specificity. Addition of glacial acetic acid (e.g., 0.2-0.5%) is often recommended.[1] |

| Rinsing | 2 x 1 minute in distilled water | Thorough rinsing is crucial to remove excess stain and minimize background.[1] |

Chromogen Compatibility

This compound provides excellent color contrast with a variety of chromogens used in IHC. This compatibility allows for flexibility in experimental design, particularly in multiplex assays.

| Chromogen | Typical Color | Compatibility with this compound | Notes |

| DAB (3,3'-Diaminobenzidine) | Brown | Excellent | The brown precipitate of DAB stands out clearly against the green counterstain.[1] |

| AEC (3-amino-9-ethylcarbazole) | Red | Excellent | The red AEC signal provides a vibrant contrast to the green background.[1] |

| Fast Red | Red | Excellent | Similar to AEC, Fast Red offers a strong color contrast.[1] |

| BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) | Blue/Purple | Good | The blue/purple precipitate is generally distinguishable from the green counterstain, although digital imaging may enhance separation. |

| Permanent Red | Red | Excellent | Provides a stable red signal that contrasts well with this compound. |

| HRP-Green | Green | Not Recommended | The green chromogen would be obscured by the green counterstain.[5] |

Experimental Protocols

Preparation of this compound Staining Solution (0.5% w/v)

Reagents:

-

This compound powder

-

Distilled water

-

Glacial acetic acid (optional, but recommended)

Procedure:

-

Dissolve 0.5 g of this compound powder in 100 mL of distilled water.

-

Add 0.2 mL of glacial acetic acid to acidify the solution.[1]

-

Mix thoroughly until the powder is completely dissolved.

-

Filter the solution before use to remove any particulate matter.[1]

Standard Immunohistochemistry Protocol with this compound Counterstain

This protocol assumes the use of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Immerse in 100% ethanol: 2 changes, 3 minutes each. c. Immerse in 95% ethanol: 2 minutes. d. Immerse in 70% ethanol: 2 minutes. e. Rinse gently in running tap water, followed by a final rinse in distilled water.

2. Antigen Retrieval: a. Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody.

3. Blocking: a. Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes. b. Rinse with wash buffer (e.g., PBS or TBS). c. Block non-specific protein binding by incubating with a suitable blocking serum for 20-30 minutes.

4. Primary Antibody Incubation: a. Incubate slides with the primary antibody at the predetermined optimal concentration and time.

5. Detection System: a. Rinse with wash buffer. b. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.

6. Chromogen Development: a. Rinse with wash buffer. b. Apply the desired chromogen (e.g., DAB, AEC) and incubate until the desired staining intensity is achieved. c. Rinse thoroughly with distilled water.

7. This compound Counterstaining: a. Immerse the slides in the 0.5% this compound solution for 1-3 minutes. The optimal time should be determined empirically.[1] b. Rinse the slides thoroughly in several changes of distilled water until the excess green stain is removed.[1]

8. Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (e.g., 95%, 100% ethanol) for 1-2 minutes each.[1] b. Clear the sections in xylene or a xylene substitute for 2 changes of 3 minutes each.[1] c. Mount the coverslip using a permanent mounting medium.[1]

Mandatory Visualizations

Experimental Workflow for IHC with this compound Counterstain

Caption: A flowchart of the immunohistochemistry (IHC) process incorporating this compound as a counterstain.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a key target in drug development. IHC is frequently used to assess the expression of EGFR and downstream pathway components in tissue samples. This compound can be an excellent counterstain in such studies, providing clear visualization of tumor morphology while highlighting the specific protein of interest stained with chromogens like DAB.

Caption: A simplified diagram of the EGFR signaling pathway, often studied using immunohistochemistry.

References

Naphthol Green B: Application Notes and Protocols for Optimal Collagen Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye widely employed in histology for the selective staining of collagen.[1][2] Its vibrant green color provides excellent contrast with nuclear and cytoplasmic stains, making it a valuable tool for visualizing connective tissue and assessing fibrosis in various tissue types.[2][3] This document provides detailed application notes and protocols for the use of this compound, with a focus on achieving optimal collagen staining through concentration management and procedural best practices.

The staining mechanism of this compound is based on an electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins, particularly abundant in collagen fibers.[1][3] This interaction is pH-dependent, with enhanced staining typically observed in acidic conditions.[4] this compound is a common component of polychrome staining techniques, such as in variations of Masson's trichrome stain, where it serves as a counterstain to differentiate collagen from other tissue elements like muscle and cytoplasm.[2][3]

Data Presentation: Optimizing this compound Concentration

While direct quantitative comparisons of staining intensity at different this compound concentrations are not extensively published, established protocols provide a reliable range for achieving optimal results. The ideal concentration can vary depending on the tissue type, fixation method, and desired staining intensity.

Table 1: Recommended this compound Staining Parameters

| Parameter | Recommended Range | Notes |

| Concentration | 0.1% - 1.0% (w/v) in distilled water[1] | A starting concentration of 0.5% (w/v) is most commonly recommended.[5] Lower concentrations may result in weak staining, while higher concentrations can lead to excessive background staining.[1] |

| pH of Staining Solution | 4.0 - 5.5[1] | The addition of a small amount of weak acid, such as 0.2% to 2% glacial acetic acid, is often recommended to lower the pH and enhance the specificity and intensity of collagen staining.[1][4] |

| Incubation Time | 30 seconds - 5 minutes[1] | Optimal time should be determined empirically. Thicker tissue sections may require longer incubation times.[1] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in collagen staining for paraffin-embedded tissues.

Protocol 1: this compound as a Standalone Collagen Stain

This protocol is designed for the specific visualization of collagen.

Reagents:

-

This compound solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of distilled water. Add 0.5 mL of glacial acetic acid (optional, but recommended).[5]

-

Weigert's Iron Hematoxylin (for nuclear counterstain, optional)

-

1% Acetic Acid solution (for differentiation)

-

Graded ethanol series (70%, 95%, 100%)

-

Xylene or xylene substitute

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 2 minutes.

-

Immerse slides in 70% ethanol for 2 minutes.

-

Rinse gently in running tap water.[3]

-

-

Nuclear Staining (Optional):

-

Stain with Weigert's iron hematoxylin for 5-10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

Differentiate briefly in 1% acid-alcohol if necessary.

-

Wash in running tap water.

-

-

This compound Staining:

-

Immerse slides in the 0.5% this compound solution for 2-5 minutes.[3]

-

-

Differentiation:

-

Rinse briefly in 1% acetic acid solution for 1 minute.[3]

-

-

Dehydration and Mounting:

-

Rapidly dehydrate through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium.[3]

-

Expected Results:

-

Collagen: Green

-

Nuclei (if counterstained): Black

-

Cytoplasm: Unstained or very pale green

Protocol 2: Lillie's Modification of Masson's Trichrome Stain

This protocol is a widely used polychrome stain that differentiates collagen from muscle and cytoplasm.

Reagents:

-

Bouin's Fluid (optional mordant)

-

Weigert's Iron Hematoxylin

-

Biebrich Scarlet-Acid Fuchsin solution

-

Phosphomolybdic/Phosphotungstic Acid solution

-

This compound solution (2.5% w/v): Dissolve 2.5 g of this compound in 97.5 mL of distilled water and add 2.5 mL of glacial acetic acid.[3]

-

1% Acetic Acid solution

Procedure:

-

Deparaffinization and Rehydration: As described in Protocol 1.

-

Mordanting (Optional but Recommended):

-

Immerse slides in Bouin's fluid at 56°C for 1 hour.

-

Allow slides to cool and wash in running tap water until the yellow color disappears.[3]

-

-

Nuclear Staining:

-

Stain with Weigert's iron hematoxylin for 5-10 minutes.

-

Wash in running tap water for 5-10 minutes.

-

-

Cytoplasmic and Muscle Staining:

-

Stain with Biebrich Scarlet-Acid Fuchsin solution for 2-5 minutes.[3]

-

Rinse in distilled water.

-

-

Differentiation:

-

Immerse in Phosphomolybdic/Phosphotungstic Acid solution for 1-2 minutes to remove the red stain from collagen.[3]

-

-

Collagen Staining:

-

Transfer slides directly to the this compound solution and stain for 2-5 minutes.[3]

-

-

Final Differentiation and Dehydration:

-

Rinse in 1% Acetic Acid solution for 1 minute.[3]

-

Dehydrate and mount as described in Protocol 1.

-

Expected Results:

-

Collagen: Green

-

Nuclei: Black

-

Cytoplasm and Muscle: Red

Mandatory Visualizations

Staining Mechanism

The fundamental principle of this compound staining involves the electrostatic attraction between the anionic dye and cationic tissue components.

Caption: Electrostatic interaction between this compound and collagen.

Experimental Workflow

The following diagram outlines the key steps in a typical this compound staining protocol for paraffin-embedded tissue.

Caption: General workflow for this compound trichrome staining.

Troubleshooting

Table 2: Common Issues and Solutions in this compound Staining

| Issue | Possible Cause | Recommended Solution |

| Weak or No Green Staining | - this compound concentration is too low.[1]- Incubation time is too short.[1]- pH of the staining solution is too high.[1] | - Increase the concentration of this compound (e.g., from 0.5% to 1.0%).- Increase the incubation time.- Ensure the staining solution is acidic by adding acetic acid. |

| Excessive Background Staining | - this compound concentration is too high.[1]- Incubation time is too long.[1]- Inadequate rinsing. | - Decrease the concentration of this compound (e.g., from 0.5% to 0.1%).- Reduce the incubation time.- Ensure thorough rinsing after the this compound staining step. |

| Poor Differentiation | - Incorrect concentration of differentiating solutions.- Insufficient time in differentiating solutions. | - Prepare fresh differentiating solutions.- Adjust the time in the differentiating solutions based on microscopic evaluation. |

By carefully controlling the concentration of this compound and adhering to optimized protocols, researchers can achieve consistent and high-quality staining of collagen for a wide range of applications in life sciences and drug development.

References

Application Notes and Protocols for Mollier's Trichrome Stain with Naphthol Green B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing Mollier's trichrome stain using Naphthol Green B. This histological staining technique is a valuable tool for the differential visualization of elastic fibers, collagen, and other cellular components within tissue sections. The use of this compound as the collagen stain provides a vibrant green contrast, aiding in the assessment of tissue architecture and the extent of fibrosis.

Principle of Staining

Mollier's trichrome stain is a polychromatic staining method that relies on the differential affinity of various tissue components for different anionic dyes. The staining mechanism is primarily based on electrostatic interactions between the dyes and the charged groups of tissue proteins. The protocol involves the sequential application of several staining solutions, including a nuclear stain (Weigert's iron hematoxylin), a plasma stain (Azocarmine), and a connective tissue stain (this compound). A key step is the use of a phosphotungstic acid solution, which acts as a decolorizing agent and a mordant, facilitating the specific staining of collagen by this compound. This compound, an anionic dye, binds to basic proteins, particularly abundant in collagen fibers, resulting in a distinct green coloration.[1]

Data Presentation

The following table summarizes the key reagents and their recommended concentrations for the Mollier's trichrome stain with this compound.

| Solution | Component | Amount | Solvent |

| Solution A (Elastic Fiber Stain) | Orcein | 0.8 g | 100% Ethanol (50 mL) + Distilled Water (50 mL) |

| Hydrochloric Acid | 1 mL | ||

| Solution B (Plasma Stain) | Azocarmine | 2 g | Distilled Water (100 mL) |

| Glacial Acetic Acid | 1 mL | ||

| Solution C (Differentiator) | Phosphotungstic Acid | 5 g | Distilled Water (100 mL) |

| Solution D (Collagen Stain) | This compound | 1 g | Distilled Water (100 mL) |

| Glacial Acetic Acid | 1 mL | ||

| Nuclear Stain | Weigert's Iron Hematoxylin | As per standard protocol |

Experimental Protocol

This protocol is adapted for 5µm paraffin sections of neutral buffered formalin-fixed tissue. For optimal results with formalin-fixed tissues, a secondary fixation in Bouin's fluid is recommended.[2]

Reagent Preparation:

-

Solution A (Unna-Taenzer elastic solution): Dissolve 0.8 g of Orcein in a mixture of 50 mL of 100% ethanol and 50 mL of distilled water. Add 1 mL of hydrochloric acid.

-

Solution B: Dissolve 2 g of Azocarmine in 100 mL of distilled water and add 1 mL of glacial acetic acid.

-

Solution C: Dissolve 5 g of phosphotungstic acid in 100 mL of distilled water.

-

Solution D: Dissolve 1 g of this compound in 100 mL of distilled water and add 1 mL of glacial acetic acid.[2]

-

Weigert's Iron Hematoxylin: Prepare according to standard laboratory procedures.

Staining Procedure:

-

Deparaffinization and Rehydration: Bring sections to water via xylene and a graded series of ethanol.

-

Elastic Fiber Staining: Place sections in Solution A for 12 hours.

-

Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 1-3 minutes. Differentiate if necessary.

-

Washing: Wash with water for 15 minutes.

-

Plasma Staining: Place sections in Solution B for 15-30 minutes.

-

Rinsing: Rinse with distilled water.

-

Differentiation: Decolorize in Solution C for 2-6 hours, changing the solution three times.

-

Rinsing: Rinse quickly with distilled water.

-

Collagen Staining: Place sections in Solution D for 15-30 minutes.

-

Dehydration: Agitate vigorously in 95% ethanol for 30 seconds, followed by dehydration through absolute ethanol.

-

Clearing and Mounting: Clear with xylene and mount with a resinous medium.[2]

Expected Results:

-

Nuclei: Blue[2]

-

Elastic Fibers: Black[2]

-

Erythrocytes: Red[2]

-

Cytoplasm: Purple[2]

-

Collagen: Green[2]

Workflow Diagram

Caption: Mollier's Trichrome Staining Workflow.

References

Application of Naphthol Green B in the Study of Tissue Fibrosis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye belonging to the acid dye group. In histological applications, it is a valuable tool for the visualization of collagen, a key component of the extracellular matrix that is excessively deposited during tissue fibrosis.[1] Its vibrant green color provides excellent contrast with nuclear and cytoplasmic stains, facilitating the clear differentiation of various tissue components. This document provides detailed application notes and protocols for the use of this compound in the qualitative and semi-quantitative assessment of tissue fibrosis.

The primary mechanism of this compound staining is based on an electrostatic interaction. As an anionic dye, its negatively charged sulfonic acid groups bind to the positively charged amino groups of proteins, which are particularly abundant in collagen fibers. This interaction allows for the specific highlighting of collagenous tissues. This compound is most commonly used as a green counterstain in various trichrome staining methods, such as Lillie's modification of Masson's Trichrome, where it serves as an effective substitute for other green dyes like Fast Green FCF or Light Green SF yellowish.[1] Trichrome stains are instrumental in pathology for assessing the degree of fibrosis in a variety of tissues, including the liver, heart, and lungs.

While this compound is an excellent stain for the qualitative visualization of collagen and the overall architecture of fibrotic tissue, it is important to note that for robust quantitative analysis of collagen content, Picrosirius Red staining followed by polarization microscopy or digital image analysis is often the preferred method due to its higher specificity and the birefringence-enhancing properties of Picrosirius Red when bound to collagen.[2][3][4]

Data Presentation

Table 1: Key Parameters for this compound Staining Protocol (Lillie's Trichrome Modification)

| Parameter | Value/Range | Notes |

| Primary Fixative | 10% Neutral Buffered Formalin | Other fixatives may be suitable, but formalin is standard for preserving tissue morphology. |

| Secondary Fixation (Mordanting) | Bouin's Fluid | Recommended for formalin-fixed tissue to enhance staining quality. Involves incubation at 56-60°C for 1 hour.[5] |

| Tissue Section Thickness | 4-6 µm | Standard thickness for paraffin-embedded tissue sections. |

| Nuclear Staining | Weigert's Iron Hematoxylin | Provides strong, sharp staining of nuclei that is resistant to subsequent acidic staining solutions. |